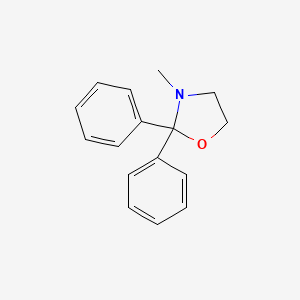

3-Methyl-2,2-diphenyl-1,3-oxazolidine

Description

Properties

CAS No. |

151696-82-1 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3-methyl-2,2-diphenyl-1,3-oxazolidine |

InChI |

InChI=1S/C16H17NO/c1-17-12-13-18-16(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

VWJVTFLSJKNEHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Steric and Electronic Modifications

a) 3-tert-Butyl-2,2-diphenyl-1,3-oxazolidine (Compound 14)

- Structural Difference : Replacement of the methyl group at position 3 with a bulky tert-butyl group.

- Impact: Reduced synthetic yield (17% vs. 42% for the methyl analog) due to steric constraints during cyclization . Enhanced conformational rigidity, as evidenced by $ ^1H $ NMR shifts (e.g., upfield shifts for tert-butyl protons at δ 0.92) . Potential applications in asymmetric catalysis, where bulky substituents improve enantioselectivity.

b) (R)-4-Benzyl-2,2-diphenyl-1,3,2-oxazaborolidine (Compound 12)

- Structural Difference : Boron replaces the oxygen atom in the oxazolidine ring, forming an oxazaborolidine.

- Impact :

Functional Group Variations

a) 3-Dichloroacetyl Oxazolidine Safeners (R-29148 and Isomers)

- Structural Difference : A dichloroacetyl group is appended to the oxazolidine nitrogen.

- Impact :

b) 3-Amino-1,3-oxazolidine Derivatives

- Structural Difference: Amino group substitution at position 3.

- Impact: Antifungal activity: Volatile 3-amino-1,3-oxazolidine derivatives inhibit Phytophthora cinnamomi by inducing hyphal degeneration (46–76% growth inhibition) . Reduced steric bulk compared to diphenyl analogs increases volatility but decreases thermal stability.

Pharmacological Activity Comparisons

a) Antihyperglycemic Oxazolidines

- Example: 3-Benzyl-2-phenyl-4(5H)-4'-acetamidophenyl hydrazino-1,3-oxazolidine (Compound 6e).

- Activity : Reduces blood glucose by 54% (STZ model) and 71% (SLM model) at 100 mg/kg, outperforming analogs like 6c (27.3%) and 6d (13.4%) .

- Key Difference: The acetamidophenyl hydrazino group enhances binding to insulin-signaling targets, a feature absent in 3-methyl-2,2-diphenyl-1,3-oxazolidine.

b) Docking Studies with Oxazolidine-like Scaffolds

- Example : Latifoline and pectolinarigenin (heterocyclic analogs).

- Insights : Residues like Tyr547 and Glu206 are critical for binding dipeptidyl peptidase-4 (DPP-4), suggesting that diphenyl groups in this compound may hinder target engagement compared to smaller substituents .

a) Cyclization Reactivity

- This compound : Forms via a silver oxide-mediated cyclization, with moderate yield .

- Analog : 2-Oxo-1,3-oxazolidine-4-carbohydrazide derivatives require stronger bases (e.g., NaH) for cyclization, indicating lower inherent reactivity of the parent oxazolidine .

b) Conformational Effects of Substituents

- Diphenyl Groups : Induce large interplanar angles (>58°) in analogs like pyren-1-yl-substituted oxazolidines, enhancing π-π stacking but reducing solubility .

- Electron-Withdrawing Groups : Nitrophenyl substituents (e.g., in compound 11) create interplanar angles of 19.4°, altering electronic density without steric effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-2,2-diphenyl-1,3-oxazolidine, and what factors influence reaction yield?

- Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction between dichlorodiphenylmethane and 2-(methylamino)ethanol, catalyzed by silver oxide. The reaction mixture is heated to initiate a vigorous exothermic process, followed by purification via vacuum distillation and recrystallization from hexanes. Key factors influencing yield (42% in optimized conditions) include catalyst activity, solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Silver oxide acts as a base to deprotonate the amine, facilitating nucleophilic attack on dichlorodiphenylmethane .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Structural confirmation is achieved using H and C NMR spectroscopy. Distinctive signals include:

- H NMR: Triple resonance at δ 3.76 ppm (t, J = 6.5 Hz) for oxazolidine ring protons.

- C NMR: A quaternary carbon at δ 99.7 ppm for the C2 (diphenyl-substituted) position.

Comparison with published NMR data ensures accurate assignment of substituents and ring conformation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Silver acetate may enhance reactivity compared to silver oxide due to improved solubility.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) can stabilize transition states.

- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, enabling timely quenching.

- Purification : High-vacuum distillation removes low-boiling-point byproducts (e.g., benzophenone), while fractional recrystallization isolates enantiomers if chiral centers are present .

Q. What analytical approaches are used to study the conformational dynamics of the oxazolidine ring in this compound?

- Methodological Answer : The Cremer-Pople puckering parameters quantify ring non-planarity. For this compound:

- X-ray crystallography : Determines puckering amplitude () and phase angle () by analyzing atomic coordinates.

- Computational modeling : Density Functional Theory (DFT) calculates energy minima for envelope or twist conformations.

Substituents like the methyl group at C3 influence puckering by introducing steric hindrance or electronic effects .

Q. How does the electronic environment of the oxazolidine ring influence its reactivity with electrophilic reagents?

- Methodological Answer : The nitrogen atom’s lone pair creates an electron-rich ring, directing electrophiles to the C5 position.

- Hammett analysis : Para-substituted phenyl groups alter electron density; electron-withdrawing groups (e.g., -NO) reduce nucleophilicity.

- Electrostatic potential maps : Generated via computational tools (e.g., Gaussian) visualize regions of high electron density.

Experimental validation involves reacting the compound with electrophiles (e.g., bromine) and monitoring regioselectivity via LC-MS .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for oxazolidine derivatives?

- Methodological Answer : Discrepancies in bioactivity often arise from variations in:

- Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect compound solubility.

- Structural analogs : Compare this compound with its 3-ethyl or 5-methylthio analogs to isolate substituent effects.

- Dose-response curves : EC/IC values must be normalized to control for batch-to-batch purity differences. Meta-analysis of multiple studies identifies consensus mechanisms (e.g., calcium channel modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.